molecular formula C24H23N5O4 B11438773 2-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-N-(4-methylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

2-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-N-(4-methylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B11438773
M. Wt: 445.5 g/mol
InChI Key: WHWMVSOCPBESGM-UHFFFAOYSA-N
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Description

The compound 2-{[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE is a complex organic molecule that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyridine core, which is a fused ring system containing both triazole and pyridine rings, along with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system. Reagents such as hydrazine derivatives and pyridine carboxylic acids are often used under acidic or basic conditions.

    Introduction of Functional Groups: The methoxy and methylphenyl groups are introduced through nucleophilic substitution reactions. Common reagents include methyl iodide and methoxybenzene derivatives.

    Carbamoylation: The carbamoyl group is introduced using reagents like isocyanates or carbamoyl chlorides under mild conditions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings, using reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE
  • 2-{[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE

Uniqueness

The uniqueness of 2-{[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups and the triazolopyridine core. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

2-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C24H23N5O4/c1-15-4-8-18(9-5-15)25-23(31)17-7-11-21-27-29(24(32)28(21)13-17)14-22(30)26-19-12-16(2)6-10-20(19)33-3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30)

InChI Key

WHWMVSOCPBESGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)OC)C=C2

Origin of Product

United States

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